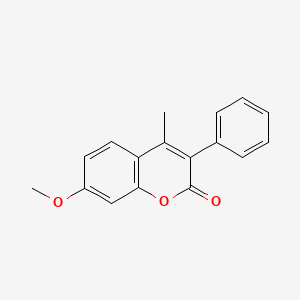

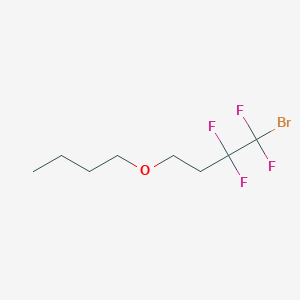

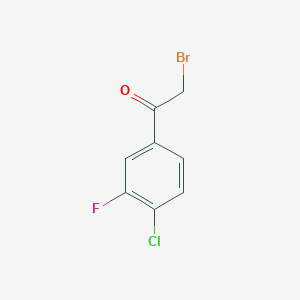

![molecular formula C22H16BF4N3 B3040760 1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate CAS No. 237417-73-1](/img/structure/B3040760.png)

1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate

Descripción general

Descripción

1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate is a heterocyclic compound. It is known for its unique properties and potential applications. The compound has a molecular formula of C22H16BF4N3 and a molecular weight of 409.2 g/mol .

Synthesis Analysis

The synthesis of 1,2,3-triazoles, which are part of the compound’s structure, can be achieved under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The triazole moiety in the compound contains two carbon and three nitrogen atoms . This structure is present as a central structural component in a number of drug classes .Chemical Reactions Analysis

In the case of trifluoromethylation triggered cyclization, four chemical bonds, including two C–C and two C–N bonds, were formed consecutively without isolating the triazole intermediate . These triazo-fused products were readily transformed into diversified quinoxaline derivatives via rhodium-catalyzed carbenoid insertion reactions .Physical And Chemical Properties Analysis

The compound has a molecular weight of 409.2 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Hexaazatriphenylene (HAT) Derivatives

Hexaazatriphenylene derivatives, which share structural motifs with triazole-quinoline compounds, are known for their applications in organic materials and nanoscience. They serve as building blocks in molecular, macromolecular, and supramolecular systems across a variety of applications, including semiconductors, sensors, and energy storage solutions. The rigid, planar aromatic structure of these compounds, along with their excellent π–π stacking ability, makes them ideal candidates for use in n-type semiconductors, nonlinear optical chromophores, and microporous polymers (Segura et al., 2015).

Triazole Derivatives

Triazole derivatives are crucial scaffolds in organic chemistry, with widespread applications in drug discovery, material science, and pharmaceutical chemistry. They are known for their stability and ability to participate in hydrogen bonding and dipole-dipole interactions, making them significant for creating biologically active compounds and materials with specific properties (Kaushik et al., 2019).

Quinoline and Its Derivatives

Quinoline and its derivatives are recognized for their anticorrosive properties and are widely used in materials science. Their ability to form stable chelating complexes with metallic surfaces through coordination bonding positions them as effective anticorrosive agents in various applications (Verma et al., 2020).

Eco-friendly Synthesis of Triazoles

Advances in the eco-friendly synthesis of triazoles, including those involving copper-catalyzed azide-alkyne cycloadditions, highlight the importance of sustainable methods in producing triazole derivatives. These methods offer advantages such as shorter reaction times and higher yields, potentially applicable to the synthesis and study of compounds like 1,3-diphenyl-1H-[1,2,3]triazolo[1,5-a]quinolin-10-ium tetrafluoroborate for various applications (de Souza et al., 2019).

Mecanismo De Acción

Target of Action

It’s known that triazole-fused heterocyclic compounds, which this compound is a part of, are relevant structural templates in both natural and synthetic biologically active compounds .

Mode of Action

It’s known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This suggests that the compound may interact with its targets through these nitrogen atoms, leading to changes in the target’s function.

Biochemical Pathways

Compounds with a 1,2,3-triazole core have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science . This suggests that the compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

1,2,3-triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . These properties could potentially influence the compound’s bioavailability.

Result of Action

It’s known that 1,2,3-triazoles have found broad applications in drug discovery . This suggests that the compound could potentially have a wide range of molecular and cellular effects.

Action Environment

It’s known that the synthesis of 1,2,3-triazoles has been a subject of extensive research, with emphasis on the use of eco-compatible catalysts and reaction conditions . This suggests that environmental factors could potentially influence the compound’s action, efficacy, and stability.

Propiedades

IUPAC Name |

1,3-diphenyltriazolo[1,5-a]quinolin-10-ium;tetrafluoroborate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N3.BF4/c1-3-10-18(11-4-1)22-21-16-15-17-9-7-8-14-20(17)24(21)25(23-22)19-12-5-2-6-13-19;2-1(3,4)5/h1-16H;/q+1;-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNWHMJYGLXTFNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=NN([N+]3=C2C=CC4=CC=CC=C43)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BF4N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

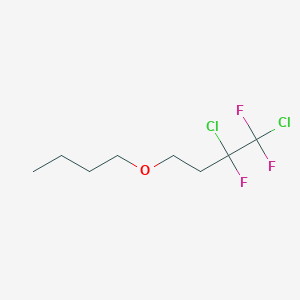

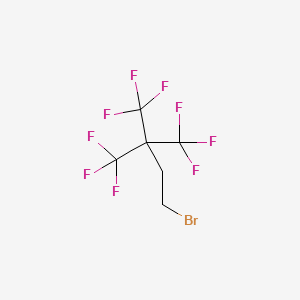

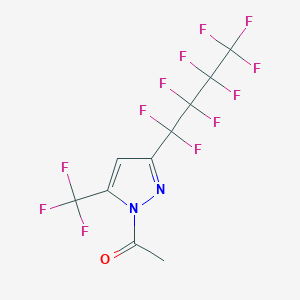

![5-methyl-3-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]-1H-pyrazole](/img/structure/B3040680.png)

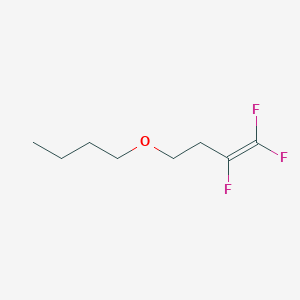

![1-[5-(1,1,2,2,3,3,3-Heptafluoropropyl)-3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B3040682.png)